Cas no 542-10-9 (Ethylidene diacetate)

Ethylidene diacetate 化学的及び物理的性質
名前と識別子
-
- Ethane-1,1-diyl diacetate
- 1,1-Ethanediol diacetate
- Ethylidene diacetate
- 1-(Acetyloxy)ethyl acetate
- 1,1-Di(acetyloxy)ethane
- 1,1-Diacetoxy-aethan
- 1,1-diacetoxy-ethane
- Acetaldehyde diacetate
- Acetaldehyde diacetyl acetal
- Aethylidenglykol-diacetat
- Diacetic acid ethylidene
- Ethylidene acetate
- 1,1-Diacetoxyethane
- 1,1-Ethanediol, diacetate
- Polyoxymethylenes
- Delrin
- 1-acetoxyethyl acetate
- 1,1-Ethanediol, 1,1-diacetate
- 1-acetyloxyethyl acetate
- KL1S8V6W25
- Ethylidene diacetate, 99%
- Ethylidene di(acetate)
- 1,1-EthanediolDiacetate
- 1,1'-Diacetoxy-ethane
- DSSTox_CID_7188
- AI3-24218
- CHEMBL3187663
- MFCD00014980
- Tox21_200113
- DTXSID1027188
- Q15720555
- EINECS 208-800-3
- SCHEMBL987906
- CS-0206532
- CAS-542-10-9
- NS00032998
- (2-BENZYLOXY-PHENYL)-HYDRAZINEHYDROCHLORIDE
- FT-0625724
- NCGC00248529-01
- AKOS015900230
- DTXCID507188
- NCGC00257667-01
- NSC 8852
- InChI=1/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H
- D90424
- AS-57369
- UNII-KL1S8V6W25
- 1-(Acetyloxy)ethyl acetate #
- NSC-8852
- 542-10-9
- NSC8852
- ETHYLIDENE DIACETATE [MI]
- 66455-31-0
-
- MDL: MFCD00014980
- インチ: 1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
- InChIKey: ACKALUBLCWJVNB-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)C([H])(C([H])([H])[H])OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 146.05800
- どういたいしつりょう: 146.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 色と性状: 果物の香りがします
- 密度みつど: 1,07 g/cm3
- ゆうかいてん: 18.85°C
- ふってん: 167°C
- フラッシュポイント: 68 ºC
- 屈折率: 1.3995-1.4015
- PSA: 52.60000
- LogP: 0.45860
- じょうきあつ: 1.7±0.3 mmHg at 25°C
- マーカー: 3811
- ようかいせい: 水に微溶解し、エタノールやエーテルに溶けやすい。
Ethylidene diacetate セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3272
- 危険カテゴリコード: R 10:燃えやすい。
- セキュリティの説明: S24/25
- 危険レベル:3.2
- 包装カテゴリ:III
- 危険レベル:3.2
- 包装グループ:III
- セキュリティ用語:3.2
- 包装等級:III
- リスク用語:R10
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethylidene diacetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
Ethylidene diacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM129160-1g |
ethane-1,1-diyl diacetate |
542-10-9 | 97% | 1g |
$*** | 2023-05-30 | |
abcr | AB135616-25g |
1,1-Ethanediol diacetate, 98%; . |
542-10-9 | 98% | 25g |
€176.50 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156139-5g |
Ethylidene diacetate |
542-10-9 | >98.0%(GC) | 5g |
¥249.90 | 2023-09-03 | |
A2B Chem LLC | AG19543-1g |
1,1-Ethanediol diacetate |
542-10-9 | 98%(GC) | 1g |
$28.00 | 2024-04-19 | |
Aaron | AR00DAW3-5g |
ETHYLIDENE DIACETATE |
542-10-9 | 98% | 5g |
$43.00 | 2025-01-24 | |
1PlusChem | 1P00DANR-25g |
ETHYLIDENE DIACETATE |
542-10-9 | >98.0%(GC) | 25g |
$89.00 | 2025-02-26 | |
Aaron | AR00DAW3-100g |
Ethylidene diacetate |
542-10-9 | 100g |
$497.00 | 2023-12-13 | ||
Apollo Scientific | OR938851-100g |
1,1-Ethanediol diacetate |
542-10-9 | 98+% | 100g |
£998.00 | 2025-02-20 | |
eNovation Chemicals LLC | D505323-25g |
Ethane-1,1-diyl diacetate |
542-10-9 | 97% | 25g |
$233 | 2025-02-27 | |
1PlusChem | 1P00DANR-10g |
ETHYLIDENE DIACETATE |
542-10-9 | 98% | 10g |
$58.00 | 2025-03-30 |
Ethylidene diacetate 関連文献
-
Chi-Tung Yeung,Ho-Lun Yeung,Wesley Ting Kwok Chan,Siu-Cheong Yan,Eric C. Y. Tam,Ka-Leung Wong,Chi-Sing Lee,Wing-Tak Wong CrystEngComm 2013 15 836
-
R. P. Bell,R. Le G. Burnett Trans. Faraday Soc. 1939 35 474
-
D. Clark,P. Hayden,R. D. Smith Discuss. Faraday Soc. 1968 46 98
-
5. 500. Studies in pyrolysis. Part XX. Competitive routes in the pyrolysis of some enol benzoatesW. M. Muir,P. D. Ritchie J. Chem. Soc. 1963 2692
-
6. Catalytic oxidative C–C bond cleavage route of levulinic acid and methyl levulinateFei Xia,Zhongtian Du,Junxia Liu,Yangyang Ma,Jie Xu RSC Adv. 2016 6 72744
-
7. 320. Kinetics of the acid-catalysed hydrolysis and decomposition of ethylidene diacetateR. P. Bell,B. Lukianenko J. Chem. Soc. 1957 1686
-
Giovanni Carini Jr.,Francesco Parrino,Giovanni Palmisano,Gabriele Scandura,Ilaria Citro,Giuseppe Calogero,Antonino Bartolotta,Gaetano Di Marco Photochem. Photobiol. Sci. 2015 14 1685
-
10. 501. Studies in pyrolysis. Part XXI. Reaction mechanisms in the vapour-phase pyrolysis of vinyl benzoateW. I. Bengough,P. D. Ritchie,W. Steedman J. Chem. Soc. 1963 2697
関連分類
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
Ethylidene diacetateに関する追加情報
Ethylidene diacetate (CAS No. 542-10-9): A Comprehensive Overview in Modern Chemical Research
Ethylidene diacetate, chemically identified by the CAS number 542-10-9, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural and chemical properties, finds applications across various domains, including synthetic chemistry, material science, and biochemical studies. The molecular structure of ethylidene diacetate consists of an ethylene bridge linked to two acetate groups, which contributes to its reactivity and utility in multiple chemical transformations.
The significance of ethylidene diacetate in contemporary research is underscored by its role as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a wide range of reactions, making it a valuable tool for chemists working on drug development and material innovation. Recent studies have highlighted its potential in facilitating the formation of carbon-carbon bonds, which is crucial for constructing intricate molecular architectures.
In the realm of pharmaceutical research, ethylidene diacetate has been explored for its ability to serve as a precursor in the synthesis of various pharmacologically active compounds. Researchers have leveraged its reactive sites to develop novel therapeutic agents targeting different biological pathways. For instance, derivatives of ethylidene diacetate have been investigated for their antimicrobial and anti-inflammatory properties, demonstrating promising results in preclinical trials.
The compound's applications extend beyond pharmaceuticals into the realm of materials science. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it a candidate for advanced composite materials. These materials are increasingly sought after in industries requiring high-performance components, such as aerospace and automotive sectors. The ability of ethylidene diacetate to modify polymer properties underscores its importance in developing next-generation materials with tailored functionalities.
From a synthetic chemistry perspective, ethylidene diacetate offers a unique platform for exploring new reaction pathways and methodologies. Its reactivity allows for the introduction of diverse functional groups, enabling the construction of complex organic molecules with precision. This has led to innovative approaches in catalysis and organic synthesis, where ethylidene diacetate acts as a crucial building block. The compound's versatility has also made it a subject of interest in green chemistry initiatives, as researchers seek sustainable alternatives for traditional synthetic routes.
The biochemical applications of ethylidene diacetate are equally compelling. Studies have indicated its potential role in modulating enzymatic activities and interacting with biological targets. By serving as a scaffold for drug-like molecules, it contributes to the discovery of new bioactive compounds with therapeutic potential. These findings highlight the compound's significance not only as a chemical intermediate but also as a catalyst for advancing our understanding of biological systems.
In conclusion, the multifaceted applications of Ethylidene diacetate (CAS No. 542-10-9) underscore its importance in modern chemical research. From facilitating complex synthetic transformations to contributing to advancements in pharmaceuticals and materials science, this compound continues to be a cornerstone in numerous scientific endeavors. As research progresses, it is likely that new applications and insights into the capabilities of Ethylidene diacetate will emerge, further solidifying its role as a vital component in the chemical landscape.
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